molecular formula C18H24N2O B11053878 Cyclopropanemethanol, alpha-methyl-alpha-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]-

Cyclopropanemethanol, alpha-methyl-alpha-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]-

Cat. No.: B11053878
M. Wt: 284.4 g/mol
InChI Key: DGDQAXYQNZLNJU-UHFFFAOYSA-N
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Description

Cyclopropanemethanol, alpha-methyl-alpha-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]- is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a methanol group, and a pyridine-substituted piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanemethanol, alpha-methyl-alpha-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]- typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Methanol Group: The methanol group is introduced via a Grignard reaction, where a Grignard reagent reacts with formaldehyde to form the corresponding alcohol.

    Attachment of the Pyridine-Substituted Piperidine: This step involves the coupling of a pyridine-substituted piperidine with a propargyl halide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation over a palladium catalyst.

    Substitution: The propargyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Carboxylic acids

    Reduction: Saturated piperidine derivatives

    Substitution: Various substituted propargyl derivatives

Scientific Research Applications

Chemistry

In organic synthesis, Cyclopropanemethanol, alpha-methyl-alpha-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The presence of the pyridine and piperidine moieties suggests it may interact with various biological targets, including neurotransmitter receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could be a candidate for the development of drugs targeting central nervous system disorders, given the known activity of pyridine and piperidine derivatives in this area.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity profile makes it suitable for the development of novel polymers and other high-performance materials.

Mechanism of Action

The mechanism by which Cyclopropanemethanol, alpha-methyl-alpha-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]- exerts its effects is likely related to its ability to interact with specific molecular targets. The pyridine and piperidine moieties are known to bind to various receptors and enzymes, potentially modulating their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanemethanol: A simpler analog without the pyridine and piperidine moieties.

    Pyridine-substituted piperidines: Compounds with similar biological activity but lacking the cyclopropane and methanol groups.

    Propargyl alcohols: Compounds with similar reactivity but different structural features.

Uniqueness

Cyclopropanemethanol, alpha-methyl-alpha-[3-[2-(3-pyridinyl)-1-piperidinyl]-1-propynyl]- is unique due to its combination of a cyclopropane ring, a methanol group, and a pyridine-substituted piperidine moiety. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

2-cyclopropyl-5-(2-pyridin-3-ylpiperidin-1-yl)pent-3-yn-2-ol

InChI

InChI=1S/C18H24N2O/c1-18(21,16-8-9-16)10-5-13-20-12-3-2-7-17(20)15-6-4-11-19-14-15/h4,6,11,14,16-17,21H,2-3,7-9,12-13H2,1H3

InChI Key

DGDQAXYQNZLNJU-UHFFFAOYSA-N

Canonical SMILES

CC(C#CCN1CCCCC1C2=CN=CC=C2)(C3CC3)O

Origin of Product

United States

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